1-Chloro-2,3-dimethoxy-5-nitrobenzene
Overview
Description
1-Chloro-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2,3-dimethoxy-5-aminobenzene.
Oxidation: Formation of 1-chloro-2,3-dimethoxy-5-nitrobenzaldehyde or 1-chloro-2,3-dimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
- 1-Chloro-2,5-dimethoxy-4-nitrobenzene
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 1-Chloro-2,3-dimethyl-5-nitrobenzene
Comparison: 1-Chloro-2,3-dimethoxy-5-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of methoxy groups at the 2 and 3 positions can enhance electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
1-chloro-2,3-dimethoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYAURLPFCFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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